molecular formula C6H7F3N4 B3028067 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 154641-05-1

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B3028067
CAS No.: 154641-05-1
M. Wt: 192.14
InChI Key: CRZSKSDRZRYLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. The trifluoromethyl (-CF₃) group at the 3-position enhances its metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is a critical intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment. Its mechanism involves competitive inhibition of DPP-4, thereby increasing insulin secretion and reducing glucagon release .

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)4-11-12-5-10-2-1-3-13(4)5/h1-3H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSKSDRZRYLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154847
Record name 1,5,6,7-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154641-05-1
Record name 1,5,6,7-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154641-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C9H8F3N4
  • Molecular Weight : 234.22 g/mol
  • CAS Number : 2092033-44-6

Biological Activity Overview

The biological activities of this compound have been investigated across various studies. The compound exhibits promising anti-cancer properties and has been evaluated for its effects on different cancer cell lines.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : SGC-7901 (gastric), A549 (lung), and HepG2 (liver).
  • IC50 Values : The compound showed IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL across different cell lines .

The anticancer activity is believed to be linked to its ability to inhibit specific kinases involved in cell proliferation:

  • Kinase Inhibition : The compound was found to inhibit CDK1/CyclinA2 with an inhibition rate of approximately 22.51% at a concentration of 10 μM .
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect biological activity:

  • Compounds with specific substituents on the triazole ring displayed enhanced potency against cancer cell lines.
  • The presence of trifluoromethyl groups was crucial for maintaining high levels of activity .

Case Studies

  • Study on SGC-7901 Cells :
    • The compound exhibited a significant reduction in cell viability at concentrations as low as 40 µg/mL.
    • The study highlighted the potential of this compound in developing effective treatments for gastric cancer .
  • Inhibition of Topoisomerase II :
    • Compounds similar in structure were noted for their ability to act as non-intercalative inhibitors of Topoisomerase II.
    • This inhibition leads to reduced cell proliferation and increased apoptosis in treated cells .

Data Tables

Cell LineIC50 (µg/mL)Mechanism of ActionKinase Inhibition Rate (%)
SGC-79010.51 ± 0.13G2/M Phase ArrestCDK1/CyclinA2: 22.51
A5490.61 ± 0.19Apoptosis InductionALK: 17.36
HepG21.07 ± 0.22Inhibition of Cell ProliferationFGFR1: 11.82

Scientific Research Applications

It appears the query contains a typo. The correct name of the compound is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, with the formula C6H7F3N4C_6H_7F_3N_4, and molecular weight of 228.60 . The following is a summary of the applications of compounds containing a trifluoromethyl group, with some information that is closely related to the query compound:

General Information

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a chemical compound with a CAS number of 762240-92-6 and an MDL number of MFCD09817638 . It has a molecular formula of C6H7F3N4C_6H_7F_3N_4 and a molecular weight of 228.60 . This compound typically has a purity of 98.0% when analyzed by HPLC and is often found in crystal form .

Quality Control and Assurance

3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, closely related to the query compound, is used in quality control (QC) and quality assurance (QA) during commercial production .

Medicinal Chemistry

Compounds containing a trifluoromethyl group are of interest in medicinal chemistry because the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

Research indicates that 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid exhibits biological activities, particularly in oncology and neurology. Studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer agent. Preliminary research also indicates neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

One study synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated their antifungal, insecticidal, and anticancer properties . Some compounds exhibited in vitro antifungal activities against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at 50 μg/ml . The synthesized compounds also showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml and certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .

Enzyme Inhibition

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid was assessed for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist, which could have implications in pain management therapies.

Potential Therapeutic Applications

Compounds with a trifluoromethyl group have potential applications as antitumor agents and in treatments for CNS disorders.

Safety

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can cause skin and serious eye irritation .

Comparison with Similar Compounds

Substitution at the 3-Position

Compound Name Substituent Key Properties/Biological Activity Reference
3-(Trifluoromethyl)-triazolopyrimidine -CF₃ High metabolic stability; core structure of sitagliptin (DPP-4 inhibitor, IC₅₀ ~18 nM) .
3-(Difluoromethyl)-triazolopyridine -CHF₂ Lower lipophilicity compared to -CF₃; explored for antimicrobial applications .
3-(Isopropyl)-triazolopyridine -CH(CH₃)₂ Reduced electron-withdrawing effects; used in pharmacokinetic studies .
3-(Methoxyphenyl)-triazolopyrimidine -C₆H₄-OCH₃ Enhanced π-π stacking potential; investigated as a CNS-targeting agent .

Key Findings :

  • The trifluoromethyl group provides superior enzyme inhibition (e.g., DPP-4) due to its strong electron-withdrawing nature and hydrophobic interactions .
  • Difluoromethyl analogs exhibit reduced potency in antimicrobial screens compared to trifluoromethyl derivatives, likely due to diminished stability .

Variations in Fused Ring Systems

Compound Name Core Structure Biological Activity Reference
3-(Trifluoromethyl)-triazolopyrimidine Triazolo[4,3-a]pyrimidine Antidiabetic (DPP-4 inhibition) .
3-(2,4-Dichlorophenyl)-triazolopyrimidine (2g) Triazolo[4,3-a]pyrimidine Anticancer (GI₅₀: 148.96 µM for MG-63 osteosarcoma; apoptotic inducer) .
Ethyl 2,4-dioxo-hexahydropyrimido-triazolopyrimidine Pyrimido[5,4-e]triazolo[4,3-a]pyrimidine Antimicrobial activity against Gram-positive bacteria .
3-Acetyl-triazolopyrimidinone (14a) Triazolo[4,3-a]pyrimidinone Antihypertensive activity (60% reduction in blood pressure at 50 mg/kg) .

Key Findings :

  • Pyrimidinone derivatives (e.g., compound 14a) show antihypertensive effects via vasodilation, distinct from the DPP-4 inhibition of the parent compound .
  • Pyrimido-triazolopyrimidine hybrids (e.g., compound 26) demonstrate broad-spectrum antimicrobial activity, suggesting the fused ring system enhances target binding .

Functional Group Additions

Compound Name Functional Modification Activity/Application Reference
3-(Trifluoromethyl)-triazolopyrimidine None (parent structure) DPP-4 inhibition .
Ethyl 2,4-dioxo-triazolopyrimidine-9-carboxylate Carboxylate ester at C9 Intermediate for anticancer agents; improves solubility .
5-(Phenoxymethyl)-triazolo[1,5-a]pyrimidine Phenoxy group at C7 Antiproliferative activity against MCF-7 cells (GI₅₀: 114.3 µM) .

Key Findings :

  • Carboxylate esters (e.g., compound 26) enhance water solubility, facilitating formulation for intravenous delivery .
  • Phenoxy substitutions at C7 improve antiproliferative activity, likely by modulating DNA intercalation .

Q & A

Basic: What are the common synthetic routes for 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:

  • Cyclocondensation of hydrazines with pyrimidine precursors : Reacting 3-amino-1,2,4-triazole derivatives with trifluoromethyl-substituted pyrimidine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF) yields the fused triazolopyrimidine core. Triethylamine is often used as a catalyst to promote cyclization .
  • Microwave-assisted synthesis : Microwave irradiation (120–150°C) accelerates reaction kinetics, reducing synthesis time from hours to minutes while maintaining yields >80% .
    Key Characterization : Confirm regiochemistry via X-ray crystallography and NMR (¹H/¹³C), particularly for distinguishing between [1,2,4]triazolo[4,3-a] and other isomeric forms .

Advanced: How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

Methodological Answer:
Regioselectivity is critical due to potential isomer formation. Strategies include:

  • Hypervalent iodine reagents : Diacetoxy iodobenzene (DIB) promotes intramolecular oxidative cyclization of hydrazinyl-pyrimidine precursors, ensuring >90% regioselectivity for the [1,2,4]triazolo[4,3-a] isomer .
  • Solvent optimization : Dichloromethane at RT minimizes side reactions, while polar solvents (e.g., DMF) favor alternative pathways.
  • Crystallographic validation : Single-crystal X-ray analysis resolves ambiguities in regiochemistry .

Basic: What biological activities are associated with this compound?

Methodological Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, enabling:

  • Antimicrobial activity : Derivatives show MIC values ≤1 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption .
  • Anticonvulsant effects : Substituted analogs (e.g., 5-alkoxythieno derivatives) exhibit ED₅₀ values <20 mg/kg in MES and scPTZ models, surpassing carbamazepine .
  • DPP-4 inhibition : As a sitagliptin intermediate, it competitively inhibits dipeptidyl peptidase-4 (IC₅₀ ~10 nM), enhancing insulin secretion .

Advanced: How do structural modifications influence antiproliferative activity?

Methodological Answer:

  • Electron-withdrawing substituents : 3-(2,4-Dichlorophenyl) analogs (e.g., compound 2g ) show GI₅₀ values of 114–149 µM against MG-63 and MCF-7 cancer cells by inducing apoptosis via caspase-3 activation .
  • Trifluoromethyl positioning : Meta-substitution on aryl groups enhances binding to thymidylate synthase (ΔG = −9.2 kcal/mol in docking studies) .
  • Hybrid scaffolds : Conjugation with thiophene or pyridine moieties improves solubility and bioavailability (logP <3) .

Basic: How is the compound characterized for purity and stability?

Methodological Answer:

  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≤0.1% .
  • Degradation studies : Acidic hydrolysis (0.1N HCl, 70°C) identifies major degradation products like 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C to guide storage conditions .

Advanced: What computational methods predict binding modes in drug design?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Dock the compound into thymidylate synthase (PDB: 2G8D) using Lamarckian GA. Key interactions:
    • Trifluoromethyl group forms hydrophobic contacts with Val73 and Leu192.
    • Triazole nitrogen hydrogen-bonds with Asp89 .
  • MD simulations (GROMACS) : 100-ns trajectories validate binding stability (RMSD <2 Å) .

Basic: What are its applications in medicinal chemistry?

Methodological Answer:

  • DPP-4 inhibitors : As a sitagliptin intermediate, it reduces HbA1c by 0.5–1.0% in diabetic models .
  • Anticancer scaffolds : Modifications (e.g., chloro-phenyl groups) enhance topoisomerase II inhibition (IC₅₀ ~5 µM) .
  • Antimicrobial hybrids : Conjugation with fluoroquinolones (e.g., ciprofloxacin) broadens spectrum against multidrug-resistant pathogens .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Contradictions arise from assay variability or impurity interference. Mitigation strategies:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 from ATCC) and protocols (e.g., MTT at 48h incubation) .
  • Impurity profiling : Quantify degradants (e.g., 5H-pyrazinone) via UPLC-MS and correlate with reduced activity .
  • Meta-analysis : Compare logD and pIC₅₀ values across studies to identify outliers .

Table 1: Key Synthetic and Biological Data

PropertyValue/OutcomeReference
Synthesis Yield (microwave) 82–89%
Anticonvulsant ED₅₀ (MES) 11.5 mg/kg (vs. carbamazepine 15 mg/kg)
DPP-4 IC₅₀ 10 nM
Anticancer GI₅₀ (MG-63) 148.96 µM
Degradation Half-life (pH 1.2) 8.2 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.